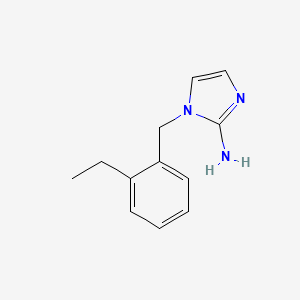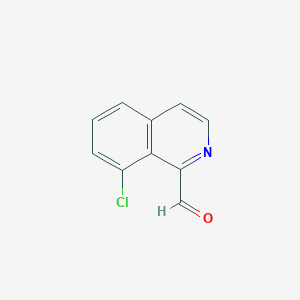
8-Chloroisoquinoline-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinoline-1-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method is the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives . In this reaction, a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 8-Chloroisoquinoline-1-carboxylic acid.
Reduction: 8-Chloroisoquinoline-1-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloroisoquinoline-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloroisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
8-Bromoisoquinoline-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
8-Methoxyisoquinoline-1-carbaldehyde: Contains a methoxy group instead of chlorine.
Uniqueness: 8-Chloroisoquinoline-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 8-position enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H6ClNO |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
8-chloroisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-8-3-1-2-7-4-5-12-9(6-13)10(7)8/h1-6H |
InChI Key |
UIFSRQUPCHOOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



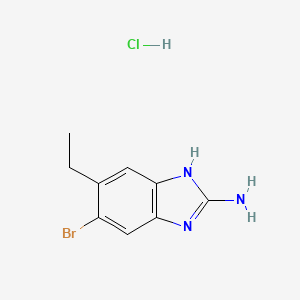
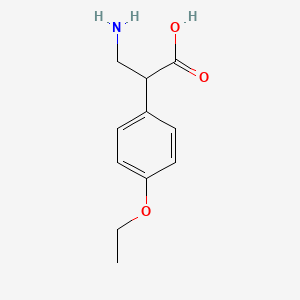


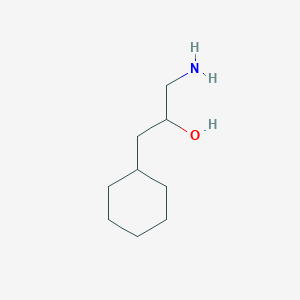

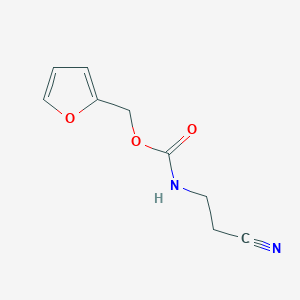
![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)
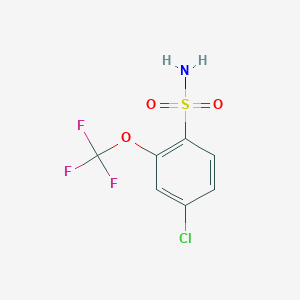
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
